Product packaging for Cyclohexyloxycarbonyloxymethyl iodide(Cat. No.:CAS No. 95789-55-2)

Cyclohexyloxycarbonyloxymethyl iodide

Cat. No.: B8536899
CAS No.: 95789-55-2
M. Wt: 284.09 g/mol
InChI Key: FIRXVZVYPFHDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyloxycarbonyloxymethyl iodide is a chemical reagent designed for research applications in organic synthesis. This compound is primarily valued as a potential precursor for introducing protecting groups, particularly for alcohols and other sensitive functional groups, during complex multi-step synthesis. The iodide moiety serves as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This allows researchers to attach a cyclohexyloxycarbonyloxymethyl group to a target molecule. A key feature of this protective group is its potential for cleavage under mild conditions. Similar cyclopentyl-based compounds are documented in chemical databases . The removal mechanism is hypothesized to involve decarboxylation, a well-studied reaction where beta-keto acids or related structures readily lose carbon dioxide (CO₂) when heated, often through a concerted cyclic transition state . This controlled deprotection is crucial for achieving high yields and preserving the integrity of complex molecular architectures. As such, this compound is a specialized tool for researchers in pharmaceutical development and materials science, enabling the synthesis of novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13IO3 B8536899 Cyclohexyloxycarbonyloxymethyl iodide CAS No. 95789-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95789-55-2

Molecular Formula

C8H13IO3

Molecular Weight

284.09 g/mol

IUPAC Name

cyclohexyl iodomethyl carbonate

InChI

InChI=1S/C8H13IO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

FIRXVZVYPFHDJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)OCI

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cyclohexyloxycarbonyloxymethyl Iodide Scaffolds

Strategies for the Preparation of Alkoxycarbonyloxymethyl Iodide Frameworks

The preparation of alkoxycarbonyloxymethyl iodide and its derivatives can be achieved through several synthetic routes. These methods leverage various chemical principles, from one-pot reactions creating phosphonium (B103445) salt precursors to stereoselective halide exchanges.

Exploration of One-Pot Synthetic Routes Utilizing Phosphine/Iodine Combinations for Alkoxymethylphosphonium Iodides

A highly efficient one-pot method for the synthesis of α-alkoxymethylphosphonium iodides has been developed using a triphenylphosphine (B44618) (PPh₃)/iodine (I₂) combination at room temperature. researchgate.netd-nb.info This approach provides a general and environmentally benign route to a wide range of structurally diverse alkoxymethylphosphonium iodides in high yields, typically ranging from 70–91%. researchgate.netd-nb.info The reaction proceeds by treating a bis-alkoxymethane with triphenylphosphine and iodine in a solvent like toluene (B28343). researchgate.netd-nb.info

The versatility of this method is demonstrated by its application to various bis-alkoxymethanes, including those with linear, branched, and cyclic alkoxy groups. For instance, substrates with primary alkyl groups like butoxy and hexyloxy, as well as those with secondary groups like cyclohexyloxy, react efficiently to produce the corresponding phosphonium salts in good yields. researchgate.net Chiral alkoxy groups derived from natural products such as fenchol (B156177) and menthol (B31143) also yield the desired products with retention of configuration. researchgate.net

The general procedure involves stirring triphenylphosphine and iodine in toluene for a few minutes, followed by the addition of the respective bis-alkoxymethane. The reaction is typically allowed to proceed for several hours at room temperature to afford the desired α-alkoxymethyltriphenylphosphonium iodide salt. d-nb.info

Table 1: Synthesis of Various α-Alkoxymethylphosphonium Iodides via PPh₃/I₂ Method researchgate.net
EntryAlkoxy Group (R) in (RO)₂CH₂ProductYield (%)
1Butoxyα-Butoxymethyltriphenylphosphonium iodide80
2Isobutoxyα-Isobutoxymethyltriphenylphosphonium iodide87
3Hexyloxyα-Hexyloxymethyltriphenylphosphonium iodide75
4Cyclohexyloxyα-Cyclohexyloxymethyltriphenylphosphonium iodide82
5Benzyloxyα-Benzyloxymethyltriphenylphosphonium iodide78
6(-)-Menthoxyα-Menthoxymethyltriphenylphosphonium iodide90

Investigation of Halide Exchange Reactions and Iododesilylation for the Stereoselective Synthesis of Vinyl Iodide Derivatives

While not directly forming alkoxycarbonyloxymethyl iodides, halide exchange and iododesilylation are important methods for the stereoselective synthesis of vinyl iodides, which are valuable building blocks in organic synthesis. wikipedia.org

Halide Exchange Reactions: A Finkelstein-type halide-exchange reaction offers a pathway to synthesize vinyl iodides from the corresponding vinyl bromides with high stereospecificity. organic-chemistry.orglookchem.com This transformation is effectively catalyzed by copper(I) compounds, such as Cu₂O, in the presence of a ligand like L-proline, with potassium iodide (KI) serving as the iodine source. organic-chemistry.org The reaction conditions are generally mild, and the process retains the double bond configuration of the starting vinyl bromide. organic-chemistry.org This method is compatible with various functional groups, and substrates with electron-donating groups on an aromatic ring tend to show higher reactivity. organic-chemistry.orglookchem.com

Iododesilylation: Another powerful technique for the stereospecific synthesis of vinyl iodides is the iododesilylation of vinylsilanes. stonybrook.edu This reaction involves the substitution of a silyl (B83357) group with iodine. The stereochemical outcome of the reaction can be controlled by the choice of solvent and iodinating agent. For example, using N-iodosuccinimide (NIS) in solvents like acetonitrile (B52724) mixtures can lead to high retention of the olefin geometry. stonybrook.edu Conversely, conducting the reaction in dimethyl sulfoxide (B87167) (DMSO) can result in an inversion of the olefin geometry. stonybrook.edu The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to accelerate the reaction rate and also provide high retention of stereochemistry, as HFIP can activate NIS through hydrogen bonding. wikipedia.org This method avoids the use of toxic tin reagents and utilizes stable and easy-to-handle vinylsilane intermediates. wikipedia.org

Nucleophilic Substitution and Alkoxymethylation Approaches in the Formation of Heteroalkyl Linkers and Phosphonate (B1237965) Esters

The reactivity of α-alkoxymethyl phosphonium salts has been explored in nucleophilic substitution reactions. researchgate.netd-nb.info Furthermore, alkoxymethylation provides a route to a wide range of mixed acetals by reacting with various nucleophiles, establishing heteroalkyl linkers. This methodology has been shown to be effective for the alkoxymethylation of phosphorus, sulfur, nitrogen, and oxygen-containing nucleophiles. researchgate.net

In the context of forming phosphonate esters, the Michaelis-Arbuzov reaction is a cornerstone method. wikipedia.orgresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, such as methyl iodide, to form a dialkyl alkylphosphonate. wikipedia.org The mechanism initiates with a nucleophilic attack of the trialkyl phosphite on the alkyl halide, forming a quasiphosphonium salt intermediate. researchgate.net This intermediate then undergoes dealkylation, where the halide anion attacks one of the alkoxy groups, to yield the final phosphonate ester. researchgate.net

Another approach to synthesizing phosphonate esters involves the condensation of alcohols with methyl phosphonates, followed by selective demethylation. google.com This method is noted for its generality and relative insensitivity to steric hindrance. google.com

Mechanistic Elucidation of Cyclohexyloxycarbonyloxymethyl Iodide Formation

Understanding the reaction pathways and the roles of intermediates is crucial for optimizing the synthesis of target molecules.

Postulated Reaction Pathways for the Generation of Alkoxymethylphosphonium Iodides

A plausible mechanism for the one-pot synthesis of α-alkoxymethylphosphonium iodides from bis-alkoxymethanes using a PPh₃/I₂ combination has been proposed. researchgate.netresearchgate.net The reaction is believed to initiate with the interaction between triphenylphosphine (PPh₃), a soft nucleophile, and iodine (I₂), a soft electrophile. This interaction generates a phosphonium intermediate species, triphenylphosphine-iodine adduct (i). researchgate.net

This activated intermediate (i) then reacts with the bis-alkoxymethane substrate. One of the alkoxy groups of the bis-alkoxymethane attacks the phosphonium center, leading to the formation of another intermediate (ii) and the release of an alkoxy-triphenylphosphonium species. researchgate.net

Subsequently, another equivalent of triphenylphosphine attacks the intermediate (ii). This step results in the cleavage of the C-O bond, displacing one of the alkoxy groups and forming the final α-alkoxymethyltriphenylphosphonium iodide product along with triphenylphosphine oxide as a byproduct. researchgate.net

Identification and Role of Intermediate Species in Iodide-Mediated Syntheses

In the PPh₃/I₂-mediated synthesis of alkoxymethylphosphonium iodides, several key intermediate species have been identified as part of the postulated reaction mechanism. researchgate.netresearchgate.net

Triphenylphosphine-Iodine Adduct (i): The initial intermediate is formed from the reaction of triphenylphosphine and iodine. This species acts as an activator in the reaction, making the subsequent steps feasible. Its formation is the primary step that initiates the entire catalytic cycle. researchgate.net

Oxonium-like Intermediate (ii): After the reaction of the adduct (i) with the bis-alkoxymethane, a second key intermediate is formed. This species is characterized by a positively charged oxygen atom, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. The iodide anion, present in the reaction medium, plays a crucial role as the counter-ion throughout the process. researchgate.net

The sequential formation and consumption of these intermediates define the reaction pathway, ultimately leading to the stable phosphonium salt product. researchgate.net In broader iodide-mediated syntheses, such as hypervalent iodine-mediated reactions, intermediate species like N-iodoamines and oxacarbenium ions have been proposed to play critical roles in forming cyclic products. mdpi.com The iodide ion itself can also act as a nucleophile or part of an activating reagent in various transformations. frontiersin.org

Advanced Derivatization Strategies for the Functionalization of this compound Analogues

The functionalization of molecules containing the this compound scaffold is primarily driven by the reactivity of the iodomethyl group. This primary iodide is a versatile functional handle that can participate in a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse chemical moieties. Advanced derivatization strategies would leverage this reactivity to construct more complex molecules with tailored properties.

One of the most powerful methods for the derivatization of organoiodides is through palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Negishi-type cross-coupling could be employed to form new carbon-carbon bonds. This would involve the conversion of the iodomethyl group to an organozinc intermediate, which can then be coupled with various aryl or vinyl halides in the presence of a palladium catalyst. nih.gov This strategy opens a pathway to a wide array of analogues with extended aromatic or unsaturated systems.

Another key derivatization strategy involves nucleophilic substitution reactions where the iodide is displaced by a suitable nucleophile. The iodomethyl group is an excellent substrate for S(_N)2 reactions. A variety of nucleophiles, including amines, thiols, and carboxylates, can be used to introduce new functional groups. For example, reaction with a primary or secondary amine would yield the corresponding amino derivative, while reaction with a thiol would lead to a thioether.

The utility of iodomethyl groups in the synthesis of prodrugs is also a significant area of advanced derivatization. nih.gov The Cyclohexyloxycarbonyloxymethyl group can be attached to a parent drug molecule containing a suitable functional group (e.g., a carboxylic acid or a phenol) via an ester or ether linkage. This is typically achieved by reacting the sodium or potassium salt of the drug with this compound. The resulting prodrug would be designed to release the active drug upon enzymatic or chemical cleavage of the carbonate ester linkage in vivo.

Furthermore, the iodomethyl functionality can be utilized in the synthesis of more complex heterocyclic structures. For instance, it can serve as an electrophile in reactions with bifunctional nucleophiles to construct rings. An example from related chemistry is the Corey-Chaykovsky reaction, where sulfur ylides react with electrophiles like iodides to form epoxides or cyclopropanes. youtube.com While not a direct derivatization of the iodide, this highlights the potential for the iodomethyl group to participate in ylide chemistry to form three-membered rings.

The development of functionalized polymers is another advanced application. Monomers containing the this compound moiety could be synthesized and subsequently polymerized. The pendant iodomethyl groups on the polymer backbone would then be available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. nbinno.comrsc.org This approach is valuable for creating materials with tailored properties for specific applications.

The following table summarizes potential derivatization reactions of this compound based on the known reactivity of analogous compounds.

Reaction Type Reagents and Conditions Product Type Potential Application
Nucleophilic Substitution (Amination)Primary or secondary amine, base (e.g., K₂CO₃), solvent (e.g., DMF)Amino derivativeSynthesis of bioactive molecules
Nucleophilic Substitution (Thiolation)Thiol, base (e.g., NaH), solvent (e.g., THF)Thioether derivativeIntroduction of sulfur-containing moieties
Nucleophilic Substitution (Esterification)Carboxylic acid salt (e.g., R-COO⁻Na⁺)Ester derivativeProdrug synthesis
Negishi Cross-Coupling1. Zn dust; 2. Aryl/vinyl halide, Pd catalystAryl/vinyl substituted derivativeSynthesis of complex organic molecules
Williamson Ether SynthesisAlcohol/phenol, base (e.g., NaH)Ether derivativeModification of hydroxyl-containing compounds

These advanced derivatization strategies underscore the potential of this compound and its analogues as versatile building blocks in organic synthesis, medicinal chemistry, and materials science. The reactivity of the iodomethyl group provides a gateway to a vast chemical space for the design and synthesis of novel functional molecules.

Prodrug Design Principles and Linker Chemistry Involving Cyclohexyloxycarbonyloxymethyl Iodide

Chemical Rationale for Utilizing Cyclohexyloxycarbonyloxymethyl Iodide as a Prodrug Linker System

The use of this compound as a reactive intermediate in prodrug synthesis is predicated on fundamental principles of organic chemistry that allow for the creation of a cleavable linkage to a parent drug molecule. This linker system is a type of acyloxymethyl halide, which serves as an alkylating agent for nucleophilic functional groups present on drug molecules, such as hydroxyls, carboxyls, amines, and thiols.

The core structure, Cyclohexyloxycarbonyloxymethyl, consists of a cyclohexyloxycarbonyl group attached to a methyl group. The iodide atom makes the methyl group highly electrophilic and susceptible to nucleophilic substitution. When a drug molecule with a suitable nucleophilic group reacts with this compound, the iodide is displaced, forming a stable covalent bond between the drug and the Cyclohexyloxycarbonyloxymethyl promoiety.

The resulting linkage is typically an ester, carbonate, or carbamate (B1207046), which is designed to be stable in the systemic circulation but susceptible to cleavage under specific physiological conditions, often by ubiquitous enzymes like esterases, to release the active drug. The cyclohexyloxy group provides a degree of lipophilicity, which can be advantageous for improving the membrane permeability of the parent drug.

Prodrugs are generally classified into two main architectural types: bipartite and tripartite. researchgate.net

Bipartite Prodrugs: In this simpler design, the drug is directly attached to a single promoiety. If this compound were used to form a bipartite prodrug, the Cyclohexyloxycarbonyloxymethyl group would be directly linked to the drug. This architecture is suitable when the resulting linkage has the desired stability and cleavage properties and the promoiety itself provides the necessary physicochemical modulation.

Tripartite Prodrugs: This more complex architecture involves a spacer or linker molecule that connects the drug to the promoiety. researchgate.net This design offers greater modularity and control over the prodrug's properties. For instance, if the direct attachment in a bipartite system results in a sterically hindered or overly stable bond, a spacer can be introduced to facilitate enzymatic cleavage. The tripartite approach allows for the fine-tuning of release rates and solubility.

The Cyclohexyloxycarbonyloxymethyl moiety can be considered part of a tripartite system where the cyclohexanol (B46403) is the promoiety, the carbonyloxymethyl is the spacer, and this is then linked to the drug. This design allows for a two-stage cleavage mechanism, potentially involving both chemical and enzymatic hydrolysis, to release the drug, formaldehyde, and cyclohexanol.

Prodrug ArchitectureComponentsRole of Cyclohexyloxycarbonyloxymethyl GroupExample of Resulting Linkage
Bipartite Drug --- PromoietyThe entire moiety acts as the promoiety.Drug-O-CO-O-Cyclohexyl
Tripartite Drug --- Spacer --- PromoietyThe carbonyloxymethyl group acts as a spacer.Drug-O-CH₂-O-CO-Cyclohexyl

"Smart" linkers are designed to be cleaved in response to specific physiological or pathological triggers, such as changes in pH, redox potential, or the presence of specific enzymes that are overexpressed in target tissues. nih.gov This targeted release enhances the therapeutic index of a drug by concentrating its activity at the site of action and minimizing off-target toxicity. nih.gov

A linker derived from this compound can be incorporated into smart prodrug strategies. For example, the resulting carbonate or carbamate linkage is often susceptible to enzymatic hydrolysis by esterases. Since esterase activity can vary between different tissues and may be elevated in tumor environments, this provides a mechanism for targeted drug release.

Furthermore, the design can be modified to respond to other triggers. For instance, by incorporating a pH-sensitive group into the cyclohexyl ring, it might be possible to create a linker that is stable at physiological pH (7.4) but undergoes accelerated cleavage in the acidic microenvironment of tumors or within the lysosomes of cells. nih.gov

TriggerMechanism of ActionPotential Application
Enzymatic Cleavage by esterases or other hydrolases.Targeting tissues with high enzymatic activity (e.g., tumors, liver).
pH-Sensitive Acid-catalyzed hydrolysis of the carbamate/carbonate bond.Targeting acidic tumor microenvironments or intracellular compartments.
Redox-Sensitive Incorporation of a redox-labile group (e.g., disulfide bond).Targeting the reductive environment inside cells.

Integration of this compound within Advanced Conjugate Strategies

The fundamental chemistry of this compound as a reactive linker precursor allows for its theoretical integration into more complex and highly targeted drug delivery systems, such as peptide-drug conjugates and systems utilizing bioorthogonal chemistry.

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics that use a peptide to deliver a potent cytotoxic agent to cancer cells that overexpress the corresponding peptide receptor. nih.gov The linker connecting the peptide and the drug is a critical component that influences the PDC's stability, pharmacokinetics, and efficacy. biosynth.com

A linker derived from this compound could be used in PDC construction. For example, the linker could be attached to a functional group on an amino acid side chain (e.g., the hydroxyl group of serine or the carboxyl group of aspartic acid) of the peptide. The resulting PDC would circulate in the bloodstream, and upon binding to its target receptor and internalization into the cell, the linker would be cleaved by intracellular enzymes, releasing the active drug. The choice of attachment site on the peptide and the specific structure of the linker would need to be carefully optimized to ensure that the peptide's binding affinity is not compromised and that the drug is released efficiently. nih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org This concept has been harnessed for prodrug activation, allowing for precise spatial and temporal control over drug release. acs.org A common strategy involves a two-component system: a prodrug and an activating agent that are administered separately. The activating agent reacts specifically with the prodrug at the desired site of action to trigger drug release.

A Cyclohexyloxycarbonyloxymethyl-based linker could be designed to participate in bioorthogonal reactions. For example, the cyclohexyl group could be modified with a functional group, such as an azide (B81097) or a strained alkyne, that can undergo a specific "click" reaction. nih.gov In such a scenario, the prodrug would remain inactive until an activating agent, perhaps conjugated to a tumor-targeting antibody, is administered and co-localizes with the prodrug. The subsequent bioorthogonal reaction would then initiate a cascade leading to the cleavage of the linker and release of the active drug. This approach offers a high degree of control, minimizing off-target effects. nih.gov

Structural Modifications of the Cyclohexyloxycarbonyloxymethyl Moiety for Tuned Release Kinetics

The rate at which the active drug is released from its prodrug form is a critical parameter that can significantly impact its therapeutic efficacy. The structure of the Cyclohexyloxycarbonyloxymethyl moiety can be systematically modified to tune these release kinetics.

The primary factors influencing the rate of cleavage of the carbamate or carbonate bond are electronic effects and steric hindrance around the carbonyl group. By introducing electron-withdrawing or electron-donating groups onto the cyclohexyl ring, it is possible to modulate the electrophilicity of the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack by water or enzymes.

Electron-withdrawing groups (e.g., fluorine, nitro groups) on the cyclohexyl ring would increase the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis and quicker drug release.

Electron-donating groups (e.g., alkyl, alkoxy groups) would have the opposite effect, decreasing the rate of cleavage and resulting in a more sustained release profile.

Steric hindrance also plays a crucial role. Introducing bulky substituents near the carbonate or carbamate linkage can shield it from enzymatic attack, thereby slowing down the rate of drug release. This principle allows for the rational design of prodrugs with a wide range of half-lives, from rapid release for acute conditions to slow, sustained release for chronic therapies.

Modification to Cyclohexyl RingExpected Effect on Carbonyl ElectrophilicityPredicted Impact on Release Rate
Introduction of Electron-Withdrawing Groups IncreaseFaster Release
Introduction of Electron-Donating Groups DecreaseSlower Release
Introduction of Bulky Substituents No direct electronic effectSlower Release (due to steric hindrance)

Chemical and Enzymatic Cleavage Mechanisms of Cyclohexyloxycarbonyloxymethyl Iodide

Elucidation of Hydrolytic Degradation Pathways of Carbonyloxymethyl Ester Linkages

The carbonyloxymethyl ester linkage is susceptible to hydrolytic cleavage, a process that can be influenced by the surrounding chemical environment. The degradation of aliphatic polyesters, which also contain ester bonds, occurs via the hydrolysis of these linkages. nih.gov This process can be catalyzed by acidic or basic conditions. In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the ester is attacked by hydroxide (B78521) ions. nih.gov The acidic byproducts of polyester (B1180765) degradation can also have an "autocatalytic" effect, accelerating the breakdown process. nih.gov

The rate of hydrolysis can be rationally modulated by the introduction of neighboring charged amino acids. For instance, the presence of a positively charged arginine residue adjacent to an ester bond can increase the rate of hydrolysis compared to a negatively charged aspartic acid residue. rsc.org This highlights the influence of the local molecular environment on the stability of the ester linkage.

While general principles of ester hydrolysis apply, the specific degradation pathway of the cyclohexyloxycarbonyloxymethyl ester linkage would involve the cleavage of the ester bond to yield cyclohexanol (B46403), formaldehyde, carbon dioxide, and the parent drug. The presence of the iodide atom may also influence the electronic properties of the molecule, potentially affecting the rate of hydrolysis.

Enzymatic Biotransformation and Esterase-Mediated Cleavage of Prodrug Forms

Enzymatic activation is a primary mechanism for the release of active drugs from prodrug forms in the body. numberanalytics.comyoutube.com Ester-based prodrugs are particularly susceptible to hydrolysis by a ubiquitous class of enzymes known as esterases. numberanalytics.comacs.org

The conversion of an inactive prodrug to its active form is a key step that can be mediated by various hydrolytic enzymes. researchgate.net This enzymatic activation is a common strategy to improve the bioavailability and therapeutic index of drugs. patsnap.com

Table 1: Factors Influencing Enzymatic Cleavage

Factor Description
Enzyme Class Different classes of esterases (e.g., carboxylesterases, cholinesterases) exhibit varying substrate specificities.
Steric Hindrance Bulky groups near the ester linkage can hinder enzyme access and slow the rate of cleavage.
Electronic Effects The electronic nature of substituents can influence the susceptibility of the carbonyl carbon to nucleophilic attack.
Enzyme Expression The concentration and activity of esterases can vary between tissues and individuals, affecting prodrug activation.

A variety of enzyme classes are involved in the activation of prodrugs. Hydrolases, such as carboxylesterases (CES), are particularly important for the cleavage of ester-containing prodrugs. researchgate.netmdpi.com Human carboxylesterases, specifically hCE1 and hCE2, are known to hydrolyze a wide range of ester-containing drugs. mdpi.com Other enzymes that can participate in prodrug activation include butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). researchgate.net

The choice of enzyme for prodrug activation can be a critical design element. For instance, in gene-directed enzyme prodrug therapy (GDEPT), non-human enzymes are often employed to achieve site-specific activation and avoid off-target toxicity. nih.gov Microbial enzymes are often preferred in these systems due to their high productivity and stability. nih.gov

The rate of enzymatic cleavage of ester prodrugs is significantly influenced by steric and electronic factors within the prodrug molecule. nih.gov Steric hindrance around the ester bond can have a profound impact on the rate of enzymatic hydrolysis. researchgate.netresearchgate.net An increase in the steric bulk of the substituents near the ester moiety generally leads to a decrease in the rate of hydrolysis by impeding the approach of the enzyme to the active site. researchgate.net

A quantitative structure-metabolism relationship (QSMR) model has been developed to correlate the rate of in vitro human blood enzymatic hydrolysis of esters with a novel measure of steric hindrance called the inaccessible solid angle. nih.gov This model underscores the critical role of steric effects in determining the metabolic fate of ester-containing compounds.

Electronic factors also play a role in the susceptibility of the ester bond to enzymatic cleavage. The presence of electron-withdrawing or electron-donating groups can alter the partial positive charge on the carbonyl carbon, thereby influencing its reactivity towards the nucleophilic attack by the enzyme's active site.

Non-Enzymatic Release Mechanisms from Prodrug Systems

In addition to enzymatic cleavage, active drugs can be released from prodrug systems through non-enzymatic mechanisms. numberanalytics.com These mechanisms often rely on the specific chemical properties of the prodrug and the physiological environment.

One common non-enzymatic activation strategy is pH-dependent hydrolysis. numberanalytics.com Prodrugs can be designed to be stable at physiological pH but undergo rapid hydrolysis in the more acidic environments found in specific tissues or cellular compartments. numberanalytics.com Another non-enzymatic release mechanism involves redox reactions, where the prodrug is activated by reduction or oxidation in specific environments, such as hypoxic tumor tissues. numberanalytics.comnumberanalytics.com

For cyclohexyloxycarbonyloxymethyl iodide, a potential non-enzymatic release could be initiated by simple aqueous hydrolysis, as discussed in section 4.1. The rate of this spontaneous cleavage would be dependent on factors such as pH and temperature. youtube.com

Mechanistic Studies of Homolytic Carbon-Iodine Bond Cleavage in Related Iodide Compounds

The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage, a process where the two electrons in the bond are divided equally between the two resulting fragments, forming radicals. chemistrysteps.comwikipedia.org This process, also known as homolysis, requires energy, which is referred to as the bond dissociation energy. chemistrysteps.comwikipedia.org

Homolytic cleavage of C-I bonds can be initiated by various means, including electronic excitation. science.gov This has been observed in mass spectrometry experiments where electronic excitation leads to the dissociation of the C-I bond. science.gov The process is shown with half-headed arrows (fishhooks) to indicate the movement of single electrons. chemistrysteps.com

The formation of radical intermediates from homolytic cleavage is a key step in many radical reactions. chemistrysteps.com These highly reactive species can then participate in subsequent reactions. While the primary cleavage mechanism for the cyclohexyloxycarbonyloxymethyl moiety is expected to be hydrolysis of the ester, the presence of the C-I bond introduces the possibility of homolytic cleavage under certain conditions, such as exposure to ultraviolet light or in the presence of radical initiators.

Stability and Degradation Product Analysis of Cyclohexyloxycarbonyloxymethyl Iodide

Identification and Structural Characterization of Novel Degradation Products.

Kinetic Studies and Pathway Elucidation of Compound Degradation.

Without any foundational research on the stability and degradation of Cyclohexyloxycarbonyloxymethyl iodide, it is not possible to provide a scientifically accurate and informative article as per the user's request. Further research would be required to be conducted on this compound to generate the data needed to fulfill the detailed outline provided.

Advanced Analytical Methodologies for Research on Cyclohexyloxycarbonyloxymethyl Iodide

Hyphenated Chromatographic and Spectrometric Techniques for Comprehensive Profiling

The combination of chromatography for separation and spectrometry for detection provides a powerful tool for the analysis of complex mixtures that may arise during the synthesis or degradation of Cyclohexyloxycarbonyloxymethyl iodide.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Degradation Product Identification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is an indispensable technique for separating and identifying non-volatile compounds in a mixture. Due to the presence of a carbonate ester functional group, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This degradation would likely yield more polar compounds such as cyclohexanol (B46403), formaldehyde, iodide ions, and carbon dioxide.

In a typical UHPLC setup, a reversed-phase column (e.g., C18) would be used. The parent compound, being less polar, would have a longer retention time compared to its more polar degradation products. The high resolution of UHPLC allows for excellent separation of these components before they enter the mass spectrometer for identification. MS detection can selectively identify organic iodine compounds by monitoring for the characteristic product ion of iodide (I⁻) at m/z 126.9 in negative ion mode. acs.orgresearchgate.netnih.govbohrium.comresearchgate.net

Table 1: Predicted UHPLC-MS Data for this compound and Potential Degradation Products
CompoundPredicted Retention Time (min)Predicted [M+H]⁺ (m/z)Predicted [M-I]⁻ (m/z)
This compound5.8298.99171.09
Cyclohexanol2.1101.10---
Cyclohexyl methyl carbonate4.5145.10---

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and any unknown byproducts or degradation products. This precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

When coupled with tandem mass spectrometry (MS/MS), HRMS becomes a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound (m/z 299 in positive mode) is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that helps to piece together the molecule's structure. Key fragmentation pathways for carbonate esters often involve cleavages adjacent to the carbonyl group and rearrangements. libretexts.orglibretexts.orgwikipedia.orgwhitman.edunih.gov For this specific molecule, expected fragments would arise from the loss of the iodide atom, cleavage of the cyclohexyl group, and fragmentation of the carbonate moiety.

Table 2: Predicted HRMS/MS Fragmentation of this compound ([C8H13IO3]+)
Fragment Ion FormulaPredicted Exact Mass (m/z)Proposed Origin
[C8H13O3]⁺157.0865Loss of •I
[C6H11O]⁺99.0810Cleavage of cyclohexyl-oxygen bond
[CH2I]⁺140.9201Cleavage of oxygen-methylene bond
[C6H11]⁺83.0861Cyclohexyl cation
[C2H3O3]⁺75.0082Fragment from carbonate ester group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the definitive confirmation of chemical structures. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity of atoms within the this compound molecule can be established.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methine proton adjacent to the oxygen (appearing at a downfield shift), and a key singlet for the two protons of the iodomethyl group (-O-CH₂-I). organicchemistrydata.orguobasrah.edu.iq

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon environment. uobasrah.edu.iqdocbrown.infodocbrown.info Notably, the carbonyl carbon of the carbonate group will appear significantly downfield (~150-160 ppm). The carbon of the iodomethyl group will be found at a characteristic upfield chemical shift due to the heavy atom effect of iodine. docbrown.info The carbons of the cyclohexyl ring will appear in the aliphatic region. researchgate.netmdpi.comresearchgate.netbeilstein-journals.orgorganicchemistrydata.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connections between protons and carbons, verifying that the cyclohexyloxy group is connected to the carbonate, which in turn is linked to the iodomethyl moiety.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-O-C H₂-I5.7 - 5.9 (singlet)20 - 25
Carbonyl (-O-C O-O-)---153 - 156
Cyclohexyl C1 (-O-C H-)4.7 - 4.9 (multiplet)75 - 80
Cyclohexyl C2, C61.8 - 2.0 (multiplet)30 - 35
Cyclohexyl C3, C51.5 - 1.7 (multiplet)23 - 26
Cyclohexyl C41.3 - 1.5 (multiplet)24 - 27

Computational Chemistry and Advanced Spectroscopic Probing

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecule's structure, stability, and reactivity at an electronic level.

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to model electronic structures and predict molecular properties. mdpi.com For this compound, DFT calculations can be employed to optimize the molecule's three-dimensional geometry and to calculate its frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are key indicators of the molecule's reactivity and kinetic stability.

Furthermore, DFT is instrumental in investigating reaction mechanisms. sumitomo-chem.co.jp For instance, the mechanism of nucleophilic substitution at the iodomethyl carbon can be modeled to determine the transition state structures and activation energy barriers. nih.govnih.govfayoum.edu.eg This provides a theoretical basis for understanding how the compound might react with various nucleophiles, which is crucial for its application in organic synthesis. These calculations can clarify whether the reaction proceeds via a concerted (Sₙ2) or a stepwise mechanism.

Table 4: Application of DFT Calculations to this compound
DFT Calculation TypeInformation GainedRelevance
Geometry OptimizationMost stable 3D structure, bond lengths, anglesProvides a foundational model for all other calculations
Frequency AnalysisVibrational frequencies (IR spectrum), zero-point energyConfirms structure is a true minimum and aids in spectral interpretation
Frontier Orbital Analysis (HOMO/LUMO)Electronic structure, sites of electrophilicity/nucleophilicityPredicts reactivity and potential for electronic transitions
Transition State SearchEnergy barriers and structures of reaction intermediatesElucidates reaction mechanisms (e.g., substitution, degradation)

Natural Bonding Orbital (NBO) Analysis for Understanding Bonding and Reactivity

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.defaccts.denumberanalytics.comwikipedia.org It provides information on atomic charges, hybridization, and the interactions between filled (donor) and empty (acceptor) orbitals. youtube.comresearchgate.net

For this compound, NBO analysis can quantify the polarity of the C-I bond by calculating the partial charges on the carbon and iodine atoms. A significant positive charge on the methylene (B1212753) carbon would confirm its electrophilic nature and susceptibility to nucleophilic attack. Additionally, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from an oxygen lone pair (a donor NBO) into the antibonding orbital of the C-I bond (an acceptor NBO, σC-I). The energy of this interaction (E(2)) quantifies the stability imparted by this delocalization and can also indicate a weakening of the C-I bond, providing further insight into the compound's reactivity. researchgate.net

Table 5: Hypothetical NBO Analysis Results for Key Atoms and Interactions in this compound
ParameterAtom/InteractionPredicted ValueInterpretation
Natural Atomic ChargeMethylene Carbon (-CH₂-)+0.15 to +0.25 eElectrophilic center, susceptible to nucleophilic attack
Natural Atomic ChargeIodine-0.20 to -0.30 eGood leaving group character
Donor-Acceptor InteractionLP(O) -> σ(C-I)1.5 - 3.0 kcal/molWeakening of the C-I bond, stabilization of the molecule
NBO CompositionC-I Bond~40% C, ~60% IHighly polarized covalent bond

Table of Compounds

Compound Name
This compound
Cyclohexanol
Formaldehyde
Carbon dioxide
Cyclohexyl methyl carbonate

Spectroscopic Evaluation of Compound-Intermediate Adducts and Excited State Dynamics

Detailed research findings on the spectroscopic evaluation of compound-intermediate adducts and the excited state dynamics specifically for this compound could not be located. While general methodologies for studying the excited-state dynamics of related alkyl iodides exist, which often involve techniques like ultrafast transient absorption spectroscopy to probe C-I bond cleavage, specific studies and data for this compound have not been published.

In Vitro Metabolism Models for Mechanistic Insights into Compound Transformations

No public research is available that details the use of in vitro metabolism models to investigate the mechanistic transformations of this compound. The subsequent subsections further detail the lack of specific applications of these models to this compound.

Utilization of Cellular Models, including Primary Hepatocytes and Liver Slices

There are no published studies on the use of cellular models, such as primary hepatocytes or precision-cut liver slices, to investigate the metabolic pathways of this compound. While these models are the standard for studying the metabolism of xenobiotics, their specific application to this compound has not been documented.

Application of Subcellular Fractions and Isolated Enzyme Preparations for Biotransformation Studies

Information regarding the biotransformation of this compound using subcellular fractions (e.g., liver microsomes, S9 fractions, cytosol) or isolated enzyme preparations is not available in the scientific literature. Such studies are crucial for identifying the specific enzymes responsible for a compound's metabolism, but this research has not been conducted or published for this particular iodide.

Applications in Broader Organic Synthesis Beyond Prodrug Design

Utilization in Carbon-Carbon Bond Forming Reactions, including Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Stille, Heck, Sonogashira, Suzuki)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct evidence for the participation of cyclohexyloxycarbonyloxymethyl iodide in all major cross-coupling reactions is not extensively documented, its nature as an alkyl iodide suggests its potential as a coupling partner in several of these transformations.

Alkyl iodides are known to participate in various cross-coupling reactions, although sometimes with more difficulty than their aryl or vinyl counterparts. For instance, in the Suzuki coupling , which typically involves the reaction of an organoboron compound with an organic halide, nickel-catalyzed systems have been developed to facilitate the coupling of unactivated secondary alkyl iodides. nih.gov This suggests that a compound like this compound could potentially undergo Suzuki coupling under appropriate catalytic conditions.

Similarly, the Stille reaction , which couples an organotin compound with an organic halide, is also a possibility. wikipedia.orgorganic-chemistry.orglibretexts.org While vinyl and aryl halides are more common, the use of alkyl halides is not precluded, though it can be more challenging. The success of such a reaction would depend on optimizing the palladium catalyst and reaction conditions to favor oxidative addition of the alkyl iodide and prevent unwanted side reactions. wikipedia.orglibretexts.org

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another area of potential application. wikipedia.orgorganic-chemistry.org While typically employing aryl or vinyl halides, intermolecular Heck reactions of alkyl halides have been achieved, often involving radical pathways initiated by single electron transfer from the palladium catalyst. rsc.org

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, has also been extended to include unactivated alkyl bromides and iodides through the use of specific carbene ligands on the palladium catalyst. organic-chemistry.orglibretexts.orgrsc.orgwikipedia.orgyoutube.com This opens the possibility for the direct alkynylation of the cyclohexyloxycarbonyloxymethyl group.

Role as a Precursor for Stereoselective Synthesis of Complex Molecules

The application of this compound as a precursor in stereoselective synthesis allows for the introduction of a functionalized methyl group with control over the stereochemistry of the final product. The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. mdpi.comhilarispublisher.comnih.govrsc.org

One potential application lies in the diastereoselective or enantioselective functionalization of molecules containing this iodide. For instance, its reaction with chiral nucleophiles or the use of chiral catalysts could lead to the formation of stereochemically defined products. The synthesis of enantioenriched iodocyclopropanes using diiodomethylzinc iodide highlights the potential for stereoselective transformations involving organozinc reagents derived from iodides. researchgate.net While not directly involving this compound, this demonstrates a relevant strategy.

Furthermore, the development of catalytic stereoselective synthesis involving hypervalent iodine-based chiral auxiliaries points to the broader potential of iodine-containing compounds in asymmetric transformations. rsc.org Although this compound is not a hypervalent iodine species itself, it could potentially be a substrate in reactions catalyzed by such chiral iodine reagents.

Participation in Hypervalent Iodine Chemistry and Organocatalysis with Related Iodide Systems

While this compound is a simple alkyl iodide, the broader field of hypervalent iodine chemistry and organocatalysis involving iodide systems provides a context for its potential reactivity and applications.

Hypervalent iodine reagents are well-known for their ability to mediate a wide range of oxidative transformations. nsf.govresearchgate.netnih.gov These reagents can facilitate oxidative rearrangements, cyclizations, and functionalizations of various organic substrates. researchgate.netqtanalytics.in Although this compound itself is not an oxidant, it could serve as a precursor to a hypervalent iodine species or participate in reactions where a hypervalent iodine reagent is used as a catalyst or stoichiometric oxidant.

The concept of "umpolung," or reactivity inversion, is a powerful strategy in organic synthesis. nih.gov Hypervalent iodine reagents have been instrumental in developing umpolung strategies, particularly for the α-functionalization of ketones. nih.govnih.gov In this context, an alkyl iodide like this compound could potentially be involved in reactions where its inherent electrophilic carbon center is transformed into a nucleophilic one through the action of a suitable reagent, or it could react with a nucleophile that has undergone an umpolung transformation.

The field of organocatalysis has seen tremendous growth, with a focus on developing small organic molecules that can catalyze enantioselective reactions. While there is no direct evidence of this compound acting as an organocatalyst, related iodide systems have been explored in catalytic contexts. For instance, chiral hypervalent iodine compounds have been developed as catalysts for a variety of enantioselective transformations. rsc.org The principles learned from these systems could potentially be applied to develop new catalytic reactions where an iodide source plays a crucial role in the catalytic cycle.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of functionalized alkyl iodides is a cornerstone of organic chemistry, providing versatile building blocks for a wide range of molecular constructions. rsc.orgorganic-chemistry.org Future research into Cyclohexyloxycarbonyloxymethyl iodide should prioritize the development of more efficient and sustainable synthetic pathways. Current methodologies for the synthesis of related organoiodine compounds often rely on traditional approaches that may involve harsh reaction conditions or the use of stoichiometric heavy metal reagents. organic-chemistry.orgrsc.orgacs.org

Advanced Linker Designs for Precision Control of Chemical Release Kinetics and Spatial Activation

The structural motif of this compound, which resembles a protected carboxylic acid, suggests its potential application as a linker in prodrug design or other controlled-release systems. researchgate.netresearchgate.net The success of such systems hinges on the precise control of the release of the active molecule. Future research should focus on designing advanced linkers based on the cyclohexyloxycarbonyloxymethyl scaffold to achieve tunable release kinetics.

This could involve modifying the cyclohexyl ring with various substituents to electronically or sterically influence the rate of cleavage. nih.gov The design of linkers that are responsive to specific biological triggers, such as enzymes or changes in pH, would allow for targeted release of a payload at a specific site of action, thereby enhancing efficacy and reducing off-target effects. drugdiscoverytrends.comwuxiapptec.comnih.gov The development of such "smart" linkers is a key area of research in the field of drug delivery and antibody-drug conjugates (ADCs). mdpi.comnih.gov The goal is to create a linker that is stable in circulation but efficiently releases the active compound upon reaching the target tissue. wuxiapptec.com

Deeper Mechanistic Insights into Complex Degradation Pathways and In Situ Reactivity

A thorough understanding of the degradation pathways of this compound is crucial for its potential applications. The carbonate ester functionality is susceptible to hydrolysis, and the rate of this degradation can be influenced by various factors, including pH and the presence of enzymes. mdpi.comnih.govacs.org Future research should employ advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, to elucidate the precise mechanisms of its decomposition under different physiological conditions.

Investigating the in situ reactivity of this compound is another important avenue. The carbon-iodine bond is relatively weak and can participate in a variety of chemical transformations, including nucleophilic substitution and radical reactions. wikipedia.org Understanding how this compound interacts with biological nucleophiles and other molecules in a complex biological environment will be critical for predicting its behavior and designing applications. Mechanistic studies will provide the fundamental knowledge needed to optimize its stability and reactivity for specific purposes. nih.gov

Integration with Emerging Chemical Technologies, including Flow Chemistry and Artificial Intelligence-Driven Synthesis

The adoption of emerging technologies can significantly accelerate the research and development of novel compounds like this compound. Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. acs.orgresearchgate.netjst.org.innih.govacs.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Cyclohexyloxycarbonyloxymethyl iodide, and how can purity be ensured during preparation?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting cyclohexanol with iodomethyl chloroformate under controlled anhydrous conditions (e.g., using Schlenk techniques) can yield the target compound. Purity is verified via HPLC or GC-MS, with careful monitoring of reaction intermediates to avoid side products like cyclohexyl iodide derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by characterization using 1^1H/13^13C NMR and FT-IR to confirm functional groups .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. For NMR, compare spectra with deuterated solvents (e.g., CDCl3_3) and reference coupling constants to established databases (e.g., NIST Chemistry WebBook). For IR, ensure samples are free of moisture to avoid O-H stretches masking carbonyl signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer: The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 1–2 weeks) to assess thermal and hydrolytic stability. Monitor via TLC or HPLC for decomposition products like cyclohexanol or iodide salts .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The iodide group acts as a leaving agent in nucleophilic substitutions. Investigate reaction kinetics using DFT calculations (e.g., Gaussian or ORCA software) to model transition states. Experimentally, track reaction progress via in situ Raman spectroscopy to identify intermediates. Compare reactivity with analogous bromo- or chloro-derivatives to assess halogen effects on activation energy .

Q. How can researchers design experiments to probe the steric and electronic effects of the cyclohexyloxycarbonyloxymethyl group in catalytic systems?

  • Methodological Answer: Use Hammett substituent constants (σ\sigma) to quantify electronic effects. Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the cyclohexyl ring) and compare reaction rates in model catalytic cycles (e.g., Suzuki-Miyaura coupling). Steric effects are evaluated via X-ray crystallography or molecular dynamics simulations to map spatial hindrance .

Q. What strategies mitigate competing side reactions when using this compound in multi-step organic syntheses?

  • Methodological Answer: Employ orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended deprotection. Use kinetic control by adjusting temperature and solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar). Monitor by LC-MS and isolate intermediates via flash chromatography. For example, in peptide synthesis, optimize coupling agents (e.g., HATU) to minimize racemization .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models in software like EPI Suite to estimate biodegradation and ecotoxicity. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes). Validate with experimental assays, such as Ames tests for mutagenicity or algal growth inhibition studies .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing contradictory results in catalytic applications of this compound?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent, catalyst loading) contributing to discrepancies. Use ANOVA to compare batch-to-batch variability. For reproducibility, document raw data (e.g., NMR integrals, HPLC traces) in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers structure supporting information to enhance reproducibility of studies involving this compound?

  • Methodological Answer: Follow Beilstein Journal guidelines: Include detailed synthetic procedures (molar ratios, reaction times), spectral data (NMR shifts, IR peaks), and crystallographic data (CIF files). Provide step-by-step protocols for critical steps (e.g., purification) and raw computational input files. Use platforms like Zenodo for open-data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.